acetyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

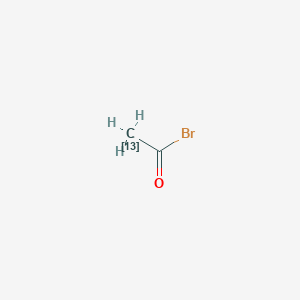

Acetyl bromide is an acyl bromide compound with the chemical formula C₂H₃BrO . It is a colorless, fuming liquid with a pungent odor and is known for its reactivity and utility in organic synthesis. This compound is primarily used as an acetylating agent in various chemical reactions.

Preparation Methods

Acetyl bromide can be synthesized through the reaction between phosphorus tribromide and acetic acid. The reaction proceeds as follows:

3CH3COOH+PBr3→3CH3COBr+H3PO3

This method is commonly used in laboratories due to its simplicity and efficiency .

Chemical Reactions Analysis

Acetyl bromide undergoes several types of chemical reactions, including:

Hydrolysis: this compound hydrolyzes rapidly in water, forming acetic acid and hydrobromic acid.

Reaction with Alcohols: It reacts with alcohols to produce acetate esters.

Reaction with Amines: It reacts with amines to produce acetamides.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are acetic acid, acetate esters, and acetamides.

Scientific Research Applications

Chemical Synthesis

Acetylating Agent

Acetyl bromide is primarily used as an acetylating agent in the synthesis of fine chemicals and pharmaceuticals. It reacts with alcohols and amines to form acetate esters and acetamides, which are crucial intermediates in organic synthesis. This property makes it valuable in the production of various compounds, including those used in pharmaceuticals and agrochemicals .

Synthesis of Anti-HIV Agents

One notable application is its involvement in synthesizing anti-HIV agents. The compound acts as a key intermediate in the production of specific antiviral drugs, showcasing its importance in medicinal chemistry .

Analytical Chemistry

Lignin Quantification

The this compound method is widely recognized for quantifying lignin concentrations in plant materials. This method offers a rapid and sensitive approach to determining lignin content, particularly in woody plants. The procedure involves treating samples with this compound to solubilize lignin, followed by spectrophotometric analysis to measure absorbance at specific wavelengths .

Table 1: Comparison of Lignin Quantification Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| This compound Method | Fast, simple, high recovery rates | Requires careful handling due to toxicity |

| Klason Method | Established method for lignin measurement | Time-consuming and may underestimate lignin |

| Thioglycolic Acid Method | Useful for certain plant tissues | Low recovery rates; can lose lignin |

Research Applications

Modification of Assays

The this compound assay has been modified for various research applications, including the determination of lignin in herbaceous plants. Recent studies have optimized conditions such as temperature and reaction time to enhance the accuracy of lignin quantification while minimizing degradation of polysaccharides like xylans .

Case Study: Lignin Analysis in Forage Plants

A study revising the this compound assay demonstrated its effectiveness in analyzing lignin concentrations in forage plants. By adjusting parameters like this compound concentration and reaction temperature, researchers achieved consistent results across different plant samples. This adaptability highlights the method's utility in agricultural research .

Industrial Applications

Agrochemical Production

In the agrochemical sector, this compound is utilized for synthesizing pesticides and herbicides. Its ability to modify functional groups makes it an essential reagent for developing new agrochemical products that enhance crop protection and yield .

Safety Considerations

This compound is classified as a corrosive chemical that poses health risks upon exposure. It can irritate the skin, eyes, and respiratory system, necessitating strict safety protocols during handling and application . Proper ventilation, protective equipment, and adherence to safety guidelines are critical when working with this compound.

Mechanism of Action

Acetyl bromide exerts its effects primarily through its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols and amines, leading to the formation of acetate esters and acetamides, respectively. The molecular targets and pathways involved in these reactions are the hydroxyl and amino groups of the nucleophiles .

Comparison with Similar Compounds

Acetyl bromide can be compared with other acyl halides such as acetyl chloride and acetyl iodide. While all these compounds serve as acylating agents, this compound is unique due to its specific reactivity and the conditions required for its reactions. Similar compounds include:

- Acetyl chloride (CH₃COCl)

- Acetyl iodide (CH₃COI)

This compound is often preferred in certain reactions due to its balance of reactivity and stability compared to its counterparts .

Properties

Molecular Formula |

C2H3BrO |

|---|---|

Molecular Weight |

123.94 g/mol |

IUPAC Name |

acetyl bromide |

InChI |

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1 |

InChI Key |

FXXACINHVKSMDR-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH3]C(=O)Br |

Canonical SMILES |

CC(=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.